molecular formula C14H16N2O2 B11407591 N-(3-phenyl-1,2-oxazol-5-yl)pentanamide

N-(3-phenyl-1,2-oxazol-5-yl)pentanamide

Cat. No.: B11407591
M. Wt: 244.29 g/mol
InChI Key: YCNVOVABORDEQZ-UHFFFAOYSA-N
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Description

N-(3-phenyl-1,2-oxazol-5-yl)pentanamide is a heterocyclic compound that features an oxazole ring, which is a five-membered ring containing both oxygen and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-phenyl-1,2-oxazol-5-yl)pentanamide typically involves the formation of the oxazole ring followed by the attachment of the phenyl and pentanamide groups. One common method is the Erlenmeyer-Plöchl Azlactone Synthesis, which involves the condensation of an α-amino acid with an aldehyde and an isocyanide . The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like acetic acid.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-(3-phenyl-1,2-oxazol-5-yl)pentanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert the oxazole ring into a more saturated form.

    Substitution: This can replace one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Halogens like chlorine (Cl₂) or bromine (Br₂) and alkylating agents such as methyl iodide (CH₃I) are typical.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a more saturated amine.

Scientific Research Applications

N-(3-phenyl-1,2-oxazol-5-yl)pentanamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(3-phenyl-1,2-oxazol-5-yl)pentanamide exerts its effects involves its interaction with various molecular targets. The oxazole ring can bind to enzymes and receptors through non-covalent interactions, influencing biological pathways and processes . This binding can modulate the activity of these targets, leading to therapeutic effects such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-phenyl-1,2-oxazol-5-yl)pentanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the oxazole ring with the phenyl and pentanamide groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

N-(3-phenyl-1,2-oxazol-5-yl)pentanamide

InChI

InChI=1S/C14H16N2O2/c1-2-3-9-13(17)15-14-10-12(16-18-14)11-7-5-4-6-8-11/h4-8,10H,2-3,9H2,1H3,(H,15,17)

InChI Key

YCNVOVABORDEQZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=CC(=NO1)C2=CC=CC=C2

Origin of Product

United States

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